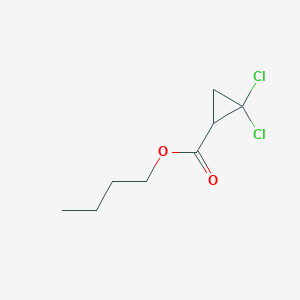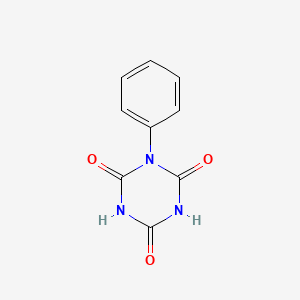![molecular formula C16H27NO7 B14723466 {[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate CAS No. 6288-27-3](/img/structure/B14723466.png)
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its ester and imino functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate typically involves the esterification of propanoic acid derivatives with appropriate diethane-2,1-diyl compounds. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or imino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate involves its interaction with specific molecular targets. The ester and imino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s reactivity allows it to modify proteins and nucleic acids, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-(Acetoxy)acetyl]imino}diethane-2,1-diyl diacetate
- {[2-(Butanoyloxy)butanoyl]imino}diethane-2,1-diyl dibutanoate
Uniqueness
{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate is unique due to its specific ester and imino functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6288-27-3 |
|---|---|
Molekularformel |
C16H27NO7 |
Molekulargewicht |
345.39 g/mol |
IUPAC-Name |
2-[2-propanoyloxyethyl(2-propanoyloxypropanoyl)amino]ethyl propanoate |
InChI |
InChI=1S/C16H27NO7/c1-5-13(18)22-10-8-17(9-11-23-14(19)6-2)16(21)12(4)24-15(20)7-3/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
NGHJNZBRCDNCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCN(CCOC(=O)CC)C(=O)C(C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



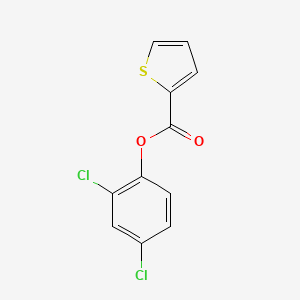
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
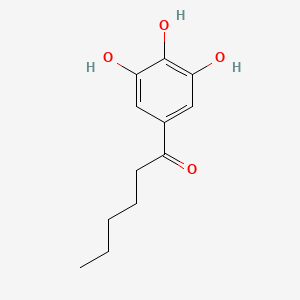
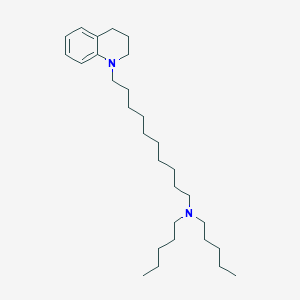
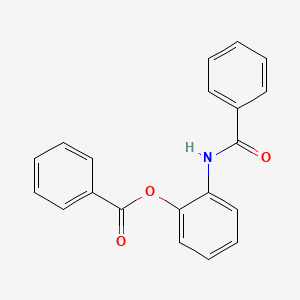

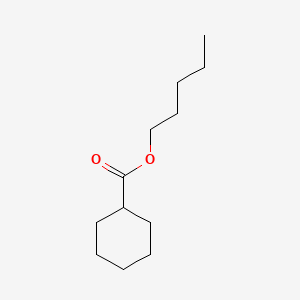
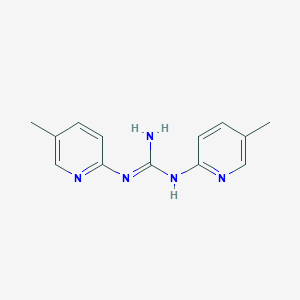

![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
